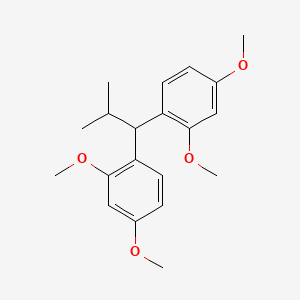
Benzene, 1,1'-(2-methylpropylidene)bis[2,4-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-]: is an organic compound with the molecular formula C20H26O4 This compound is characterized by the presence of two benzene rings connected by a 2-methylpropylidene bridge, with each benzene ring substituted by two methoxy groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] typically involves the reaction of 2,4-dimethoxybenzene with 2-methylpropylidene derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to more efficient production processes .
化学反应分析
Types of Reactions: Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
Chemistry: In chemistry, Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: Its derivatives may exhibit biological activity and can be studied for their therapeutic potential .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups on the benzene rings activate the aromatic system, making it more susceptible to electrophilic attack. This leads to the formation of intermediates that can undergo further transformations, resulting in the desired products .
相似化合物的比较
- Benzene, 1,1’-(2-methylpropylidene)bis[4-bromo-2,5-dimethoxy-]
- Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Comparison: Compared to its similar compounds, Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] is unique due to the presence of methoxy groups at the 2 and 4 positions on the benzene rings. This substitution pattern influences its reactivity and chemical properties, making it distinct from other related compounds .
属性
CAS 编号 |
85238-99-9 |
|---|---|
分子式 |
C20H26O4 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-[1-(2,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C20H26O4/c1-13(2)20(16-9-7-14(21-3)11-18(16)23-5)17-10-8-15(22-4)12-19(17)24-6/h7-13,20H,1-6H3 |
InChI 键 |
ZVJUREZYXHPGCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


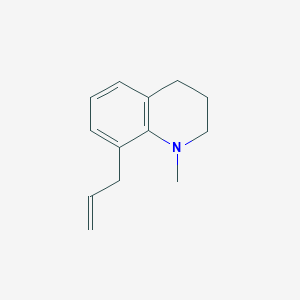
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
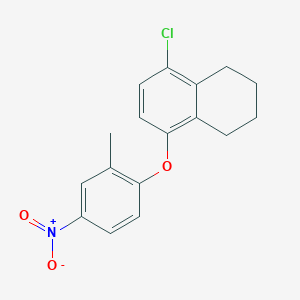

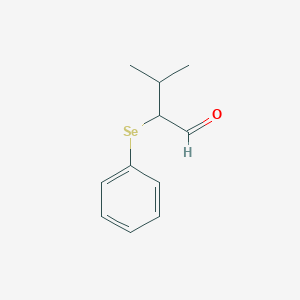

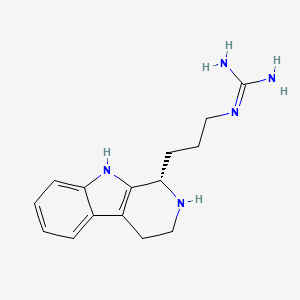
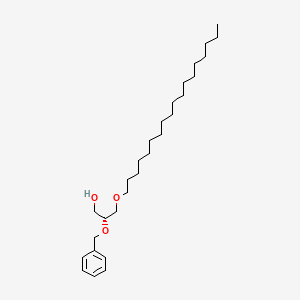
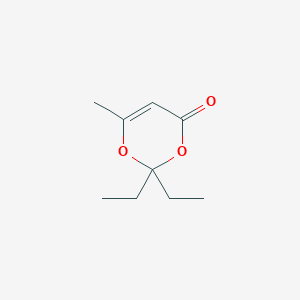
![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
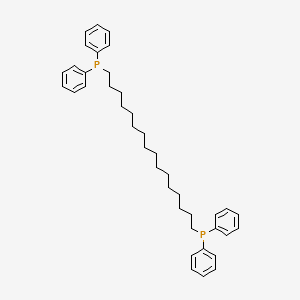
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
